(5-Bromo-2-((difluoromethyl)thio)phenyl)methanol

Description

Properties

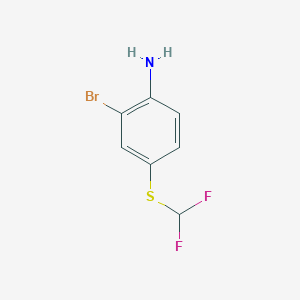

IUPAC Name |

2-bromo-4-(difluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NS/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCCCSJSEPYIFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-((difluoromethyl)thio)phenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable phenylmethanol derivative, followed by the introduction of the difluoromethylthio group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as distillation, crystallization, and purification to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-((difluoromethyl)thio)phenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The bromine atom can be reduced to form a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution of the bromine atom may result in the formation of various substituted phenylmethanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of difluoromethyl-substituted phenolic compounds. For instance, compounds similar to (5-Bromo-2-((difluoromethyl)thio)phenyl)methanol have shown significant antifungal and antibacterial activities. Research indicates that the difluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them more effective as antimicrobial agents .

Pharmaceutical Development

The compound's difluoromethylation capability is crucial in drug design. Difluoromethyl groups can modulate the pharmacokinetic properties of drugs, improving their absorption, distribution, metabolism, and excretion (ADME) profiles. This modification is particularly relevant for developing new therapeutic agents targeting various diseases, including cancer and viral infections .

Agrochemicals

Pesticides and Herbicides

Fluorinated compounds are increasingly utilized in the development of pesticides due to their enhanced biological activity and environmental stability. The incorporation of difluoromethyl groups into phenolic structures can lead to the creation of novel agrochemicals with improved efficacy against pests and diseases in crops . The unique properties of fluorinated compounds allow for better penetration and retention in plant systems, enhancing their protective capabilities.

Material Science

Polymer Chemistry

In material science, this compound can serve as a precursor for synthesizing fluorinated polymers. These polymers exhibit desirable characteristics such as increased thermal stability, chemical resistance, and enhanced mechanical properties. The difluoromethyl group contributes to the overall performance of these materials in various applications, including coatings and electronic components .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study investigated the antibacterial activity of several difluoromethyl-substituted phenols against common pathogens. The results demonstrated that compounds with difluoromethyl groups exhibited significantly lower minimum inhibitory concentrations (MICs), indicating potent antibacterial effects. -

Fluorinated Pesticide Development

Researchers developed a new class of fluorinated pesticides based on difluoromethylated phenolic structures. Field trials showed that these pesticides provided superior control over target pests compared to traditional formulations, highlighting their potential for agricultural use. -

Polymer Performance Enhancement

In a recent project, a polymer containing this compound was synthesized for use in high-performance coatings. Tests revealed that the fluorinated polymer displayed excellent resistance to solvents and high temperatures, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of (5-Bromo-2-((difluoromethyl)thio)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethylthio groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Table 1: Brominated/Fluorinated Phenol and Benzyl Alcohol Derivatives

Key Observations :

- Electron-Withdrawing Effects: Fluorine and bromine enhance electrophilic aromatic substitution reactivity. The trifluoromethyl group in increases lipophilicity by ~0.7 logP units compared to non-fluorinated analogs .

- Synthetic Routes : Bromination via NBS (N-bromosuccinimide) is common (e.g., 90% yield in ), while fluorinated analogs often require directed ortho-metalation or Ullmann couplings .

Sulfur-Containing Analogues

Table 2: Thioether and Sulfone Derivatives

Key Observations :

- Thioether vs.

- Thermal Stability : Thiophene derivatives (e.g., ) exhibit lower thermal stability (liquid at RT) compared to benzene-ring analogs (solid, e.g., ).

Heterocyclic Derivatives

Table 3: Furan and Oxadiazole-Based Analogs

Key Observations :

- Bioactivity : Oxadiazole and thiophene hybrids (e.g., ) show superior antimicrobial activity compared to simple benzyl alcohols, likely due to π-π stacking with microbial enzymes.

- Synthetic Complexity : Heterocycles require multi-step synthesis (e.g., oxadiazole formation via POCl₃-mediated cyclization ).

Biological Activity

(5-Bromo-2-((difluoromethyl)thio)phenyl)methanol, a compound featuring a difluoromethylthio group, has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

- Chemical Formula : CHBrFS

- IUPAC Name : this compound

Synthesis methods often involve difluoromethylation reactions, which can enhance the bioactivity of the resulting compounds. For instance, difluoromethylation using reagents such as MeSiCFH has been noted to yield various derivatives with distinct biological profiles .

Biological Activity Overview

Research indicates that compounds containing difluoromethyl groups can exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Studies have shown that similar difluoromethyl-containing compounds possess significant antimicrobial properties. For example, certain derivatives have demonstrated effectiveness against various bacterial strains and fungi. In one study, compounds with difluoromethyl groups exhibited moderate to good in vitro antifungal activity against pathogens like Botrytis cinerea and Rhizoctonia solani, with EC values comparable to established antifungal agents .

| Compound | Target Pathogen | EC (μg/mL) |

|---|---|---|

| 4j | Rhizoctonia solani | 6.72 ± 0.95 |

| 4l | Rhizoctonia solani | 5.21 ± 1.04 |

| Hymexazol | Rhizoctonia solani | 6.11 ± 1.24 |

Cytotoxicity and Anticancer Activity

Difluoromethylated compounds have also been evaluated for their cytotoxic effects on cancer cells. Notably, α-difluoromethylated diarylmethanes have shown potent cytotoxic activity against HCT116 colorectal cancer cells . The mechanism of action may involve the modulation of metabolic pathways critical for cancer cell survival.

Case Studies

Several case studies highlight the biological significance of this compound:

- Cytotoxicity Against Cancer Cells : A study demonstrated that derivatives of this compound exhibited significant cell death in HCT116 cells, suggesting its potential as a lead compound for anticancer drug development.

- Antifungal Efficacy : In vitro assays revealed that certain derivatives effectively inhibited fungal growth at concentrations lower than traditional antifungal agents, indicating their potential as alternative treatments .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in metabolic pathways, such as SGLT2 (Sodium-glucose co-transporter 2), which is crucial for glucose reabsorption in the kidneys .

- Cell Membrane Disruption : The lipophilicity imparted by the difluoromethyl group may enhance membrane permeability, allowing these compounds to exert their effects more effectively within target cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-Bromo-2-((difluoromethyl)thio)phenyl)methanol, and what reaction conditions optimize yield?

- Methodology : A common approach involves nucleophilic substitution or metal-mediated coupling. For example, lithiation of a bromo-fluorophenyl precursor (e.g., using n-BuLi in THF at −78°C) followed by reaction with a difluoromethylthio electrophile can introduce the thioether group. Subsequent reduction of a ketone intermediate (e.g., via NaBH₄) yields the methanol derivative. Evidence from similar compounds shows yields >95% under anhydrous conditions and strict temperature control .

- Optimization : Use low-temperature lithiation to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. GC-MS or LC-MS validates intermediate structures .

Q. How is this compound characterized to confirm structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, difluoromethylthio) and alcohol proton integration.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

- Melting Point : Consistency with literature values (e.g., 97–99°C for analogous bromo-fluorophenyl methanol derivatives) .

Q. What role do the bromine and difluoromethylthio groups play in modulating physicochemical properties?

- Bromine : Enhances molecular weight and lipophilicity (logP), influencing membrane permeability. It may also participate in halogen bonding with biological targets .

- Difluoromethylthio : The sulfur atom increases metabolic stability compared to oxygen analogs, while fluorine atoms improve bioavailability via reduced basicity and enhanced electronegativity .

Advanced Research Questions

Q. How does the difluoromethylthio group’s reactivity impact stability under acidic or oxidative conditions?

- Mechanistic Insight : The thioether is prone to oxidation (e.g., forming sulfoxides/sulfones) under strong oxidants like H₂O₂. Acidic conditions may protonate the sulfur, leading to cleavage. Stability studies in pH-adjusted buffers (1–14) and LC-MS monitoring are recommended. Fluorine’s electron-withdrawing effect stabilizes the thioether but may increase susceptibility to nucleophilic attack .

Q. How to resolve contradictions in reported synthetic yields for analogous bromo-fluorophenyl derivatives?

- Case Study : A 97% yield for (5-Bromo-2-methoxyphenyl)(4-fluorophenyl)methanol vs. lower yields in other systems.

- Resolution :

- Mechanistic Analysis : Trace moisture or oxygen may quench reactive intermediates (e.g., lithiated species). Use Schlenk-line techniques for air-sensitive steps.

- Byproduct Identification : GC-MS or ¹⁹F NMR to detect fluorinated side products (e.g., defluorination or disulfide formation) .

Q. What strategies enable the study of stereoelectronic effects of the difluoromethylthio group on molecular conformation?

- Experimental : X-ray crystallography (e.g., as in Acta Crystallographica reports for bromo-fluorophenyl derivatives) reveals bond angles and non-covalent interactions .

- Computational : DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and assess fluorine’s inductive effects on the thioether’s electron density .

Q. How can this compound serve as a precursor in drug discovery, particularly for targets requiring sulfur-fluorine pharmacophores?

- Applications :

- Anticancer Agents : Analogous benzo[b]thiophene derivatives show activity against kinase targets. Functionalization of the methanol group (e.g., esterification) enhances cell permeability .

- Antimicrobials : The difluoromethylthio group mimics natural thiols, disrupting enzyme active sites (e.g., cysteine proteases) .

Q. What protocols mitigate byproduct formation during large-scale synthesis?

- Process Optimization :

- Stepwise Quenching : Gradual addition of reagents to control exothermic reactions.

- Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation and guides reaction termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.